N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
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Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide have been synthesized and characterized to explore their potential as pharmaceutical agents. For instance, a study on quinazoline derivatives aimed at discovering hybrid molecules with diuretic and antihypertensive properties highlighted the process of synthesizing such compounds from amino quinazolines and benzene sulphonamides, demonstrating the significant activity of some compounds compared to standard drugs (Rahman et al., 2014).
Antimicrobial Applications
The antimicrobial potential of novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives has been investigated, with some compounds showing significantly higher activity compared to standard treatments. Such studies indicate the potential use of sulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Pharmaceutical and Therapeutic Research
Research on sulfonamide compounds also extends to the pharmaceutical industry, where their roles in drug synthesis, environmental impact assessment, and therapeutic applications are evaluated. For example, the development of a SPE-LC-MS/MS method for detecting low concentrations of pharmaceuticals in wastewater highlights the importance of monitoring and managing the environmental impact of such compounds (Deegan et al., 2011).
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-17-8-10-18(11-9-17)30(26,27)23-21-22-16(14-29-21)13-20(25)24-12-4-6-15-5-2-3-7-19(15)24/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWEGFUVSBHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.